molecular formula C8H10F2N2O2S B2496658 2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone CAS No. 338393-38-7

2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone

Cat. No. B2496658
CAS RN: 338393-38-7
M. Wt: 236.24
InChI Key: HYKQWQMSNADVIE-UHFFFAOYSA-N
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Description

2-[(Difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone, commonly known as DMF-PYR, is a small molecule with a molecular weight of 202.19 g/mol. It is a structural analogue of the naturally occurring pyrimidine nucleoside, thymidine, and is part of the family of difluoromethylsulfanyl-containing heterocyclic compounds. DMF-PYR is a versatile compound that has been used for a variety of applications in scientific research, including the synthesis of novel drugs, the study of the mechanism of action of drugs, and the elucidation of biochemical and physiological effects.

Scientific Research Applications

Chemical Biology and Enzyme Inhibition

The compound’s sulfanyl group and pyrimidine scaffold make it interesting for chemical biology studies. Researchers have explored its interactions with enzymes, receptors, and other biomolecules. Understanding its binding affinity and selectivity can guide drug design efforts.

properties

IUPAC Name

2-(difluoromethylsulfanyl)-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2S/c1-4-5(2-3-13)6(14)12-8(11-4)15-7(9)10/h7,13H,2-3H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKQWQMSNADVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC(F)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone

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